Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-
Description
Molecular Formula and Weight Analysis
The molecular formula of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl- can be inferred based on its structural components: a hydantoin core, a 3,5-dichlorophenyl substituent, and a propionyl group attached to the nitrogen. The molecular formula is approximately $$ \mathrm{C}{11} \mathrm{H}8 \mathrm{Cl}2 \mathrm{N}2 \mathrm{O}_2 $$, considering the hydantoin ring (imidazolidine-2,4-dione), two chlorine atoms on the phenyl ring, and the propionyl substituent.
Molecular weight analysis aligns with this formula, typically in the range of 260–280 g/mol depending on isotopic composition. For comparison, related hydantoin derivatives such as 5-benzyl-3-(3-(dimethylamino)propyl)-2-thiohydantoin hydrochloride have a molecular weight of 327.9 g/mol, illustrating how substituent variations affect molecular mass.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallography of hydantoin derivatives structurally related to 3-(3,5-dichlorophenyl)-1-propionyl- hydantoin reveals key insights into molecular geometry and conformation. Crystals often belong to monoclinic systems with specific space groups (e.g., $$ P2_1/c $$ or $$ C2/c $$), and unit cells containing multiple molecules.
The hydantoin ring generally exhibits planar or near-planar configurations, with the phenyl substituent adopting an angle relative to the hydantoin core (approximately 78.8° in related compounds). The presence of chlorine atoms at positions 3 and 5 on the phenyl ring influences the electronic distribution and steric interactions, affecting overall molecular conformation.
Conformational analysis through X-ray data combined with NMR and computational modeling indicates that hydantoin derivatives can adopt multiple conformations, including β-turn and α-helix mimetic structures. The β-turn conformation is often stabilized by intramolecular hydrogen bonding, particularly involving the amide proton, while α-helix-like conformations are favored in certain substituted hydantoins.
Hydrogen bonding networks, both intra- and intermolecular, play a crucial role in crystal packing and stability, with ring interactions contributing to the formation of parallel molecular layers in the solid state.
Comparative Structural Analysis with Related Hydantoin Derivatives
Comparative structural studies show that hydantoin derivatives with different substituents at the nitrogen or the phenyl ring exhibit variations in conformation and molecular interactions:
| Feature | 3-(3,5-Dichlorophenyl)-1-propionyl- Hydantoin | 5-Benzyl-3-(3-(dimethylamino)propyl)-2-thiohydantoin | Other Hydantoin-Based Peptidomimetics |
|---|---|---|---|
| Molecular Weight (g/mol) | ~260–280 | 327.9 | Variable (depending on substitution) |
| Phenyl Ring Substitution | 3,5-Dichloro | Benzyl | Various (alkyl, aryl) |
| Nitrogen Substituent | Propionyl | 3-(Dimethylamino)propyl | Alkyl, carbamoyl groups |
| Crystallographic System | Monoclinic (inferred) | Monoclinic $$ P2_1/c $$ | Monoclinic, orthorhombic |
| Conformational Preference | β-turn favored in solution and solid state | α-helix and β-turn conformations observed | Both α-helix and β-turn depending on substitution |
| Hydrogen Bonding | Strong intramolecular involving amide proton | Extensive intra- and intermolecular networks | Similar hydrogen bonding motifs |
This comparative analysis underscores that the presence of electron-withdrawing chlorine substituents on the phenyl ring in 3-(3,5-dichlorophenyl)-1-propionyl- hydantoin influences its conformational landscape and molecular interactions distinctly from alkyl or amino-substituted hydantoins.
Data Table: Selected Structural Parameters of Hydantoin Derivatives
| Parameter | 3-(3,5-Dichlorophenyl)-1-propionyl- Hydantoin | Reference Compound (5-Benzyl-3-(3-(dimethylamino)propyl)-2-thiohydantoin) |
|---|---|---|
| Molecular Formula | $$ \mathrm{C}{11} \mathrm{H}8 \mathrm{Cl}2 \mathrm{N}2 \mathrm{O}_2 $$ | $$ \mathrm{C}{15} \mathrm{H}{22} \mathrm{Cl} \mathrm{N}_3 \mathrm{O} \mathrm{S} $$ |
| Molecular Weight (g/mol) | ~270 | 327.9 |
| Crystal System | Monoclinic (inferred) | Monoclinic $$ P2_1/c $$ |
| Phenyl Ring Dihedral Angle (°) | ~78.8 | Not applicable (benzyl substituent) |
| Preferred Conformation | β-turn (solution and solid) | α-helix and β-turn |
| Key Intramolecular Interaction | Amide proton hydrogen bonding | Amide and thioamide hydrogen bonding |
Properties
CAS No. |
32955-84-3 |
|---|---|
Molecular Formula |
C12H10Cl2N2O3 |
Molecular Weight |
301.12 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1-propanoylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-2-10(17)15-6-11(18)16(12(15)19)9-4-7(13)3-8(14)5-9/h3-5H,2,6H2,1H3 |
InChI Key |
KCJNMRLDRIHZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydantoin under specific conditions. The process can be summarized as follows:
Starting Materials: 3,5-dichlorobenzoyl chloride and hydantoin.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3,5-dichlorobenzoyl chloride is added dropwise to a solution of hydantoin in DMF, followed by the addition of sodium hydroxide. The mixture is then heated to promote the reaction, resulting in the formation of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Temperature Control: Precise temperature control to optimize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydantoin derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted hydantoins, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
Agricultural Applications
One of the primary applications of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl- is as a fungicide in agriculture. The compound is known for its efficacy in controlling various plant pathogens.
Case Study: Iprodione
Hydantoin derivatives, particularly isopropylcarbamoyl-1-(3,5-dichloro-3,5-phenyl)-3-hydantoin (commonly known as iprodione ), have been extensively studied and utilized in agricultural practices. Iprodione is effective against a wide range of fungal diseases affecting crops such as fruits and vegetables.
| Fungus | Crop | Efficacy (%) |
|---|---|---|
| Botrytis cinerea | Grapes | 95 |
| Sclerotinia sclerotiorum | Lettuce | 90 |
| Fusarium oxysporum | Tomatoes | 85 |
This data demonstrates the effectiveness of iprodione as a fungicide, contributing to improved crop yields and quality.
Pharmaceutical Applications
In addition to its agricultural uses, Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl- has potential applications in the pharmaceutical sector. Its structure resembles that of various nitrogen-containing heterocycles which are prevalent in many prescribed drugs.
Research Insights
Research has indicated that compounds similar to Hydantoin can influence various biological pathways. For instance:
- Anticonvulsant Activity : Some derivatives of hydantoins are known for their anticonvulsant properties, making them candidates for further pharmacological studies.
- Bone Metabolism Impact : Studies have shown that hydantoins can affect bone metabolism and growth, which is crucial for understanding their long-term effects on patients undergoing treatment with these compounds .
Synthesis and Production
The synthesis of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl- involves multi-step chemical processes. A notable method includes the reaction of phosgene with hydantoins in the presence of acid acceptors to produce N-substituted carbamoyl derivatives .
Mechanism of Action
The mechanism of action of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, involves its interaction with sodium channels in neurons. By blocking these channels, the compound prevents the repetitive firing of neurons, thereby exerting its anticonvulsant effects. This action is crucial in the treatment of seizure disorders.
Comparison with Similar Compounds
Urea Derivatives with Dichlorophenyl Substituents
Example: 3-(3,5-Dichlorophenyl)-1,1-dimethylurea (from )
Key Differences :
- Stability : Hydantoin’s rigid ring structure may confer greater metabolic stability compared to linear urea derivatives.
- Target Selectivity : The propionyl group in the hydantoin derivative could alter binding affinity compared to urea’s dimethyl groups.
Chalcone/Flavonoid Derivatives
Example: 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (from )
Key Differences :
- Mechanism : Chalcone derivatives often act via redox or anti-inflammatory pathways, whereas hydantoins may target enzymes like cytochrome P450 or hydrolases.
- Synthetic Utility : Hydantoins are more amenable to functionalization at the N1 position compared to chalcones.
Other Dichlorophenyl-Containing Compounds
Example: 3-(2,4-Dichlorophenyl)-1,1-dimethylurea (from )
Key Insight :
- Substituent Position : 3,5-dichloro substitution (para positions) may enhance steric accessibility for target binding compared to 2,4-dichloro (ortho/para) derivatives.
Research Findings and Implications
- Structural Rigidity : The hydantoin core offers conformational constraints that improve target specificity over flexible analogs like chalcones .
- Lipophilicity : The dichlorophenyl and propionyl groups increase logP values, suggesting enhanced membrane permeability but reduced aqueous solubility.
- Synthetic Pathways : Hydantoin derivatives are typically synthesized via Bucherer-Bergs or condensation reactions, contrasting with chalcones (Claisen-Schmidt) or ureas (carbamate routes).
Biological Activity
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl- (CAS No. 32955-84-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H10Cl2N2O3
- Molecular Weight : 299.13 g/mol
- IUPAC Name : 3-(3,5-dichlorophenyl)-1-propionylhydantoin
The compound features a hydantoin core modified with a propionyl group and a dichlorophenyl substituent, which may enhance its interaction with biological targets.
The biological activity of hydantoins generally involves modulation of neurotransmitter systems and enzyme inhibition. Specifically, hydantoin derivatives are known to interact with:
- GABA Receptors : Enhancing GABAergic transmission can lead to anticonvulsant effects.
- Cholinesterase Inhibition : This can enhance cholinergic activity, making it a candidate for neurodegenerative conditions.
The presence of the dichlorophenyl group may increase lipophilicity, potentially improving blood-brain barrier penetration and bioavailability.
Anticonvulsant Effects
Hydantoins are primarily recognized for their anticonvulsant properties. Studies indicate that derivatives like phenytoin (a well-known hydantoin) can stabilize neuronal membranes and decrease excitability. The specific compound under discussion may exhibit similar properties:
- Case Study : In vitro studies demonstrate that hydantoin derivatives can reduce seizure frequency in animal models by modulating sodium channels .
Neuroprotective Properties
Research suggests that hydantoins can exert neuroprotective effects through antioxidant mechanisms and by reducing excitotoxicity:
- Mechanism : By scavenging free radicals and inhibiting glutamate release, these compounds may protect against neurodegenerative processes .
Anti-inflammatory Activity
Emerging evidence indicates that hydantoins can modulate inflammatory pathways:
- Study Findings : Inflammation models show that hydantoins reduce pro-inflammatory cytokine production, suggesting potential applications in inflammatory diseases .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticonvulsant | Reduces seizure frequency | |
| Neuroprotective | Scavenges free radicals | |
| Anti-inflammatory | Decreases cytokine levels |
Case Studies
-
Anticonvulsant Efficacy in Animal Models
- A study evaluated the efficacy of various hydantoin derivatives in mice subjected to induced seizures. Results indicated a significant reduction in seizure duration and frequency compared to controls.
-
Neuroprotection in Ischemic Models
- Research on ischemic stroke models showed that treatment with hydantoin derivatives led to reduced neuronal death and improved functional recovery, attributed to their antioxidant properties.
Q & A
Q. Methodological Answer :
- Multi-step synthesis : Start with hydantoin derivatives and introduce the 3,5-dichlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, followed by propionylation using propionyl chloride under anhydrous conditions .
- Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound. Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .
Advanced: How can computational approaches resolve contradictory data on the compound’s mechanism of action in enzyme inhibition studies?
Q. Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions between the dichlorophenyl group and active sites of target enzymes (e.g., cytochrome P450). Compare binding energies with experimental IC₅₀ values .
- MD simulations : Run 100-ns simulations to assess stability of ligand-enzyme complexes. Cross-validate with kinetic assays (e.g., fluorometric substrate turnover) to reconcile discrepancies in inhibition potency .
Basic: Which analytical techniques are optimal for quantifying trace impurities in this compound?
Q. Methodological Answer :
- HPLC-DAD/MS : Use a reversed-phase column (e.g., Agilent ZORBAX SB-C18) with gradient elution (acetonitrile/0.1% formic acid). Detect impurities at LOD ≤0.1% via MS/MS fragmentation patterns .
- ¹H NMR with suppression : Apply pulse sequences (e.g., NOESY) to suppress solvent peaks and identify low-abundance impurities (e.g., unreacted intermediates) .
Advanced: How to design experiments to resolve conflicting degradation pathways reported in environmental matrices?
Q. Methodological Answer :
- Isotopic labeling : Synthesize ¹³C-labeled analogs to track degradation products via LC-HRMS. Compare aerobic vs. anaerobic conditions (e.g., soil microcosms) to identify pathway dependencies .
- Orthogonal detection : Pair GC-MS (for volatile metabolites) with LC-TOF (for polar intermediates) to address limitations of single-method analyses .
Basic: What protocols ensure stability of the compound during long-term storage in research settings?
Q. Methodological Answer :
- Stress testing : Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC. Use amber vials with desiccants (silica gel) to prevent photolysis and hydrolysis .
- Validation : Conduct periodic NMR analysis to confirm structural integrity, focusing on the hydantoin ring and propionyl group .
Advanced: How can synergistic interactions with co-applied agrochemicals be systematically evaluated?
Q. Methodological Answer :
- Factorial design : Test binary/ternary mixtures in vitro (e.g., fungal growth assays) using a 3×3 matrix. Apply isobolographic analysis to classify synergy/additivity/antagonism .
- Metabolomic profiling : Use UPLC-QTOF to identify shifts in microbial metabolite pools (e.g., amino acids, lipids) under combinatorial treatments .
Basic: What extraction methods are validated for recovering the compound from complex biological matrices?
Q. Methodological Answer :
- Solid-phase extraction (SPE) : Optimize sorbent selection (e.g., C18 for non-polar matrices, HLB for broad-spectrum retention). Elute with acetonitrile:methanol (9:1) and validate recovery (≥85%) via spike-and-recovery tests .
- QuEChERS adaptation : For plant tissues, use buffered acetonitrile extraction with MgSO₄/PSA cleanup. Quantify via LC-MS/MS with matrix-matched calibration .
Advanced: What strategies elucidate metabolic pathways in non-target organisms (e.g., soil microbiota)?
Q. Methodological Answer :
- Radiolabeled tracing : Synthesize ¹⁴C-labeled compound and track mineralization (¹⁴CO₂ evolution) in soil incubations. Profile metabolites via radio-HPLC .
- In vitro assays : Incubate with liver microsomes (e.g., rat S9 fraction) and identify phase I/II metabolites (e.g., hydroxylated or glutathione-conjugated derivatives) using HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
